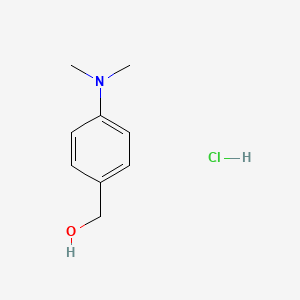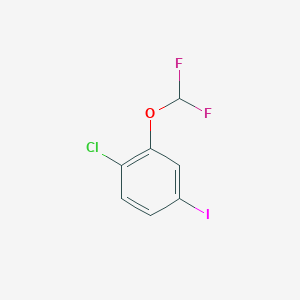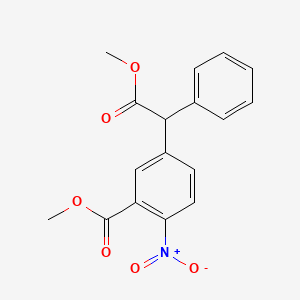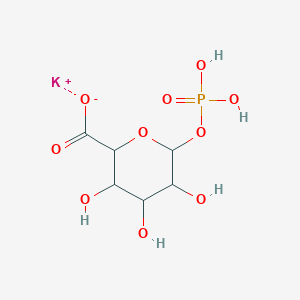
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a difluoromethyl group and a methyl-imidazolyl group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Aniline: The final step involves coupling the synthesized imidazole derivative with an aniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 3-(Chloromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 3-(Bromomethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
Uniqueness
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C11H11F2N3 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H11F2N3/c1-7-5-16(6-15-7)10-3-2-8(14)4-9(10)11(12)13/h2-6,11H,14H2,1H3 |
Clave InChI |
IEISHRBJRIGJIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=C(C=C(C=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)




![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)




